5-Bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione
Overview
Description
The compound “5-Bromospiro[1,2-dihydroindene-3,5’-imidazolidine]-2’,4’-dione” is used for research and development .
Synthesis Analysis
The synthesis of 5-bromo derivatives of indole and spiroindole has been studied in detail. The 5-brominated spirobrassinol methyl ethers were obtained by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents .Molecular Structure Analysis
The IUPAC name of the compound is (S)-5’-bromospiro[imidazolidine-4,1’-indene]-2’,3’,5(2’H)-trione. The InChI code is 1S/C11H7BrN2O3/c12-5-1-2-7-6(3-5)8(15)4-11(7)9(16)13-10(17)14-11/h1-3H,4H2,(H2,13,14,16,17)/t11-/m0/s1 .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 295.09 . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Derivative Development
Research on 5-Bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione focuses on its synthesis and the development of its derivatives for various applications, including potential anticancer properties. One study describes the synthesis of dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones, highlighting their cytotoxicity and ability to generate reactive oxygen species (ROS) in cancer cells, suggesting a potential mechanism for anticancer activity (Novotortsev et al., 2021). Another research effort synthesized glycoluril analogs, emphasizing the broad utility of such compounds in pharmacology and material science, although not directly mentioning this compound (Kravchenko et al., 2018).
Molecular Structure and Interactions
The structural characteristics and hydrogen bonding capabilities of related cycloalkanespirohydantoins have been analyzed, offering insights into their chemical behavior and potential for forming stable compounds with specific properties (Todorov et al., 2009). This research may indirectly support the exploration of this compound's applications by understanding its chemical environment and reactivity.
Anticancer Activity and Mechanisms
Several studies have focused on the anticancer activities of spirohydantoin derivatives, investigating their potential mechanisms of action, including p53 activation, and their cytotoxic effects on various cancer cell lines (Kukushkin et al., 2020; Kavitha et al., 2009). These studies suggest that derivatives of this compound could be potent agents in cancer therapy, possibly through mechanisms involving the modulation of cellular apoptosis and inhibition of cell growth.
DNA Binding and Spectroscopic Studies
Imidazolidine derivatives, including those related to this compound, have been examined for their DNA binding capabilities and electrochemical properties. These studies indicate potential applications in the development of new therapeutic agents based on their interaction with biological molecules and their spectroscopic characteristics (Shah et al., 2013).
Safety and Hazards
properties
IUPAC Name |
5-bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-7-2-1-6-3-4-11(8(6)5-7)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUCFBRTGREBGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=CC(=C3)Br)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1880205-67-3 | |
Record name | 6'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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